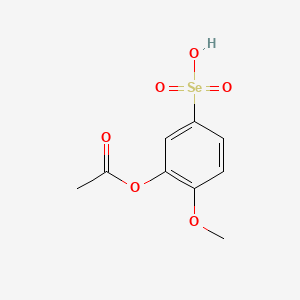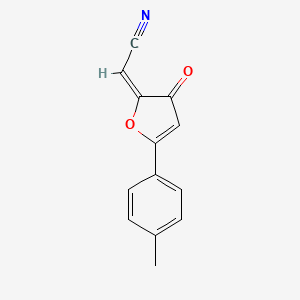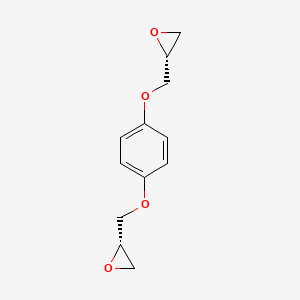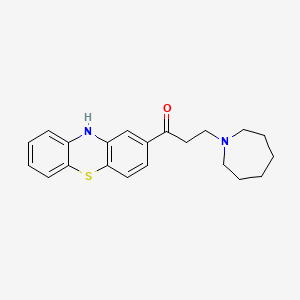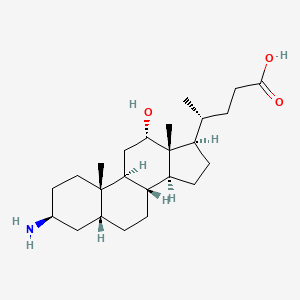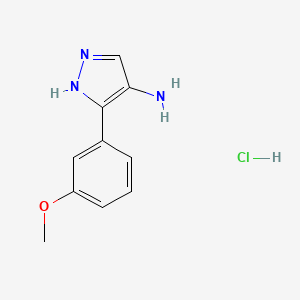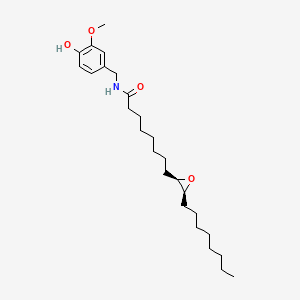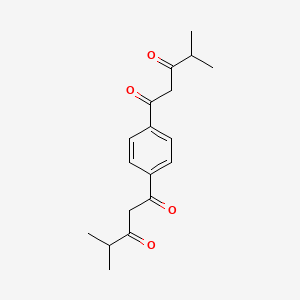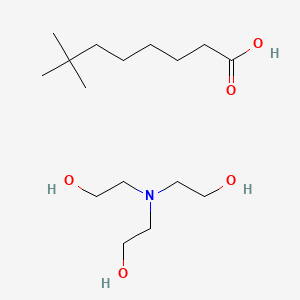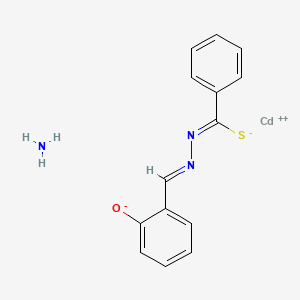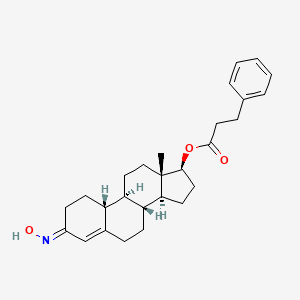
Durabolin oxime, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Durabolin oxime, (E)-, is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be hydrogen or organic side chains. The (E)-configuration indicates the specific geometric isomer of the compound, where the substituents are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Durabolin oxime, (E)-, can be synthesized through the condensation of an aldehyde or ketone with hydroxylamine. The reaction typically involves the use of an acid catalyst to facilitate the formation of the oxime. For example, the reaction of a ketone with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired oxime .
Industrial Production Methods: Industrial production of oximes often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the pure (E)-isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oximes can undergo oxidation to form nitriles. This reaction typically requires an oxidizing agent such as sodium hypochlorite.
Reduction: Reduction of oximes can yield amines. Common reducing agents include sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, acetic acid.
Reduction: Sodium borohydride, hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, pyridine.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Oxime esters.
Scientific Research Applications
Durabolin oxime, (E)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential, including its use as an antidote for organophosphate poisoning.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Durabolin oxime, (E)-, involves its interaction with specific molecular targets. For instance, as an antidote for organophosphate poisoning, it reactivates acetylcholinesterase by displacing the phosphoryl group from the enzyme. This reactivation restores the normal function of the enzyme, which is crucial for breaking down acetylcholine in the nervous system .
Comparison with Similar Compounds
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Similar to pralidoxime but with a different structure and efficacy profile.
HI-6: A more advanced oxime with broader reactivation capabilities.
Uniqueness: Durabolin oxime, (E)-, stands out due to its specific (E)-configuration, which can influence its reactivity and interaction with molecular targets. This configuration may offer advantages in terms of stability and efficacy compared to other oximes .
Properties
CAS No. |
714964-51-9 |
|---|---|
Molecular Formula |
C27H35NO3 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H35NO3/c1-27-16-15-22-21-11-9-20(28-30)17-19(21)8-10-23(22)24(27)12-13-25(27)31-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25,30H,7-16H2,1H3/b28-20+/t21-,22+,23+,24-,25-,27-/m0/s1 |
InChI Key |
SDLZFJILLIPGPA-AXAHJDQXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C/C(=N/O)/CC[C@H]35 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CCC35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


